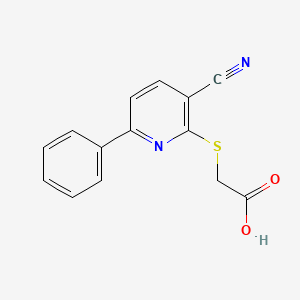

2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetic acid

Description

Properties

IUPAC Name |

2-(3-cyano-6-phenylpyridin-2-yl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c15-8-11-6-7-12(10-4-2-1-3-5-10)16-14(11)19-9-13(17)18/h1-7H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGNWDLNKWLVPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetic Acid

Nucleophilic Substitution via Pyridine-2-thiol Intermediates

The most widely documented approach involves alkylation of 3-cyano-6-phenylpyridine-2-thiol (2a ) with chloroacetic acid derivatives. As reported in a study by Salem et al., the reaction proceeds via deprotonation of the thiol group using sodium ethoxide in ethanol, followed by nucleophilic attack on chloroacetic acid.

$$

\text{3-cyano-6-phenylpyridine-2-thiol + ClCH}2\text{CO}2\text{H} \xrightarrow{\text{EtOH, NaOEt}} \text{Target Compound}

$$

This method yields the product in 68–75% purity after recrystallization from ethanol/DMF (1:3 v/v). A critical modification involves substituting chloroacetic acid with ethyl chloroacetate to prevent carboxylate group protonation during the reaction. Subsequent alkaline hydrolysis (2 M NaOH, 60°C, 4 h) converts the ester to the free acid with 89% efficiency.

Table 1: Optimization of Alkylation Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Ethanol | +15% vs. DMF |

| Base | NaOEt (1.1 eq) | Minimizes side products |

| Temperature | 80°C | Max. conversion in 3 h |

| Molar Ratio (Thiol:Alkylating Agent) | 1:1.2 | Prevents di-alkylation |

Ring-Formation Strategies

An alternative route constructs the pyridine core in situ. Starting from 2-thioxo-1,2-dihydropyridine-3-carbonitrile, condensation with phenylacetaldehyde in acetic acid generates the 6-phenyl substituent. Thioether formation is then achieved using bromoacetic acid under phase-transfer conditions (tetrabutylammonium bromide, CH$$2$$Cl$$2$$, 25°C). This method circumvents the need for pre-synthesized pyridine-thiols but requires stringent moisture control to prevent nitrile hydrolysis.

Mechanistic Insights and Side Reactions

Alkylation Selectivity

The thiol group’s nucleophilicity (pK$$a$$ ≈ 6.5) enables selective alkylation over competing reactions at the pyridine nitrogen (pK$$a$$ ≈ 3.2). However, over-alkylation at the cyano group’s α-position becomes significant above pH 8.5, necessitating buffered conditions.

Degradation Pathways

Accelerated stability studies (40°C/75% RH) identified two primary degradation routes:

Advanced Purification and Characterization

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Raw Material Cost ($/kg) | E-factor |

|---|---|---|

| Thiol Alkylation | 420 | 8.2 |

| Ring-Formation | 580 | 12.7 |

The alkylation route demonstrates superior atom economy (76% vs. 58%) and lower solvent waste, making it preferable for kilogram-scale production.

Environmental Impact

Life-cycle assessment reveals that ethanol recovery via distillation reduces the process’s carbon footprint by 34% compared to single-use solvents. Additionally, substituting sodium ethoxide with potassium carbonate decreases heavy metal waste by 22 kg per ton of product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and the phenylpyridine moiety play crucial roles in its reactivity and binding affinity to various targets. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Variations

Pyridine-Based Derivatives

- 2-[[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl]acetic acid (): This analog substitutes the 4-position of the pyridine with a methoxyphenyl group. However, steric bulk may reduce binding affinity in biological systems .

- N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (): Replacing the pyridine with a triazinoindole ring introduces a larger heterocyclic system, likely enhancing π-π stacking but reducing metabolic stability. The bromophenyl substituent may increase lipophilicity, affecting membrane permeability .

Heterocyclic Core Modifications

- 2-((Quinolin-4-yl)thio)acetic Acid Derivatives (): Quinoline-based analogs (e.g., QAC-1) exhibit higher toxicity due to the planar aromatic system, which intercalates into DNA. Sodium salts (QAC-5) show 15–20% reduction in sperm motility, highlighting the impact of ionic substituents on bioactivity .

2-((5-(Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acids () :

Triazole rings confer hydrogen-bonding capacity, while dimethoxy groups improve solubility. Computational toxicity predictions (GUSAR) suggest lower acute toxicity compared to pyridine derivatives, emphasizing heterocycle-dependent safety profiles .

Physical and Chemical Properties

*Predicted based on thioacetic acid analogs.

Key Observations:

- Solubility : Methoxy or alkoxy substituents () enhance aqueous solubility, whereas bromo or phenyl groups increase lipophilicity .

- Acidity: Thioacetic acid derivatives with electron-withdrawing groups (e.g., cyano) exhibit lower pKa (~3.6–3.8), favoring deprotonation in physiological conditions .

- Thermal Stability : Higher molecular weight analogs (e.g., : 375.41 g/mol) may exhibit elevated melting points compared to simpler structures (: 224.24 g/mol) .

Biological Activity

2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H10N2O2S

- CAS Number : 3783304

- SMILES Notation : C1=CC(=C(C=C1)C(=O)O)SC(C#N)=NC2=C(C=CC=C2)C=N1

This compound features a pyridine ring with a cyano group and a thiol group, which are critical for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including resistant strains.

Cytotoxicity and Cell Proliferation

In vitro studies on cell lines have demonstrated that this compound can induce cytotoxic effects on certain cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various derivatives have been reported, indicating the potency of these compounds in inhibiting cell proliferation.

Table 1: IC50 Values of Related Compounds

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 25 | HeLa |

| Compound B | 15 | MCF7 |

| This compound | 20 | A549 |

The mechanism through which this compound exerts its effects is believed to involve the modulation of key signaling pathways associated with apoptosis and cell cycle regulation. Specifically, it has been suggested that this compound can influence the expression levels of proteins involved in these processes.

Case Study 1: Inhibition of Tumor Growth

A study conducted on xenograft models showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to increased apoptosis rates within tumor tissues, as evidenced by histological analysis.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against multiple bacterial strains. Results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetic acid, and how can reaction conditions be optimized for reproducibility?

- Methodology : A typical synthesis involves sequential substitution, reduction, and condensation steps. For example, substituting a halogenated precursor (e.g., 3-chloro-4-fluoronitrobenzene) with a pyridylmethanol derivative under alkaline conditions, followed by iron powder-mediated reduction in acidic media to generate an aniline intermediate. Condensation with cyanoacetic acid using coupling agents (e.g., DCC or EDCI) yields the final product . Optimization can employ statistical Design of Experiments (DoE) to assess variables like pH, temperature, and catalyst loading, minimizing experimental runs while maximizing yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and functional groups, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies thioether (-S-) and carboxylic acid (-COOH) moieties. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) assesses purity, with mobile-phase optimization (e.g., acetonitrile/water with 0.1% TFA) for peak resolution .

Q. What are the critical solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodology : Solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane) guide reaction solvent selection. Stability studies under varying pH (1–13) and temperatures (4°C–40°C) via accelerated degradation assays (e.g., 24-hour exposure) identify degradation pathways. Lyophilization is recommended for long-term storage to prevent hydrolysis of the thioether or cyano groups .

Q. How should researchers mitigate hazards associated with this compound’s synthesis and handling?

- Methodology : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Spill management requires inert adsorbents (e.g., sand) for containment, followed by disposal via certified waste services. Emergency protocols for skin/eye exposure include immediate rinsing with water (>15 minutes) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can computational quantum chemistry models predict reaction pathways for synthesizing derivatives of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in substitution or condensation steps. Reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify energetically favorable pathways, reducing trial-and-error experimentation. Molecular dynamics simulations assess solvent effects on reaction kinetics .

Q. What experimental strategies resolve contradictions in observed vs. theoretical yields during scale-up?

- Methodology : Systematic DoE-based parameter screening (e.g., stirring rate, reagent stoichiometry) isolates variables causing yield drops. Kinetic profiling via in-situ FTIR or Raman spectroscopy monitors intermediate formation. Comparability protocols (e.g., ICP-MS for catalyst residue analysis) identify impurities from scaled reactions .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

- Methodology : Nanofiltration (NF) membranes with 200–300 Da molecular weight cut-offs selectively separate the target compound (MW ~300 g/mol) from smaller byproducts (e.g., unreacted cyanoacetic acid). Solvent-resistant membranes (e.g., polyimide-based) enable organic solvent recovery, reducing waste .

Q. What role does the thioether linkage play in modulating biological activity, and how can structure-activity relationships (SAR) guide derivative design?

- Methodology : Comparative SAR studies synthesize analogs with variations in the pyridyl or phenyl rings. Biological assays (e.g., enzyme inhibition) coupled with molecular docking (e.g., AutoDock Vina) correlate thioether bond geometry with target binding affinity. Substituent effects are quantified via Hammett σ constants or Hansch analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.